molecular formula C15H14O3 B1440073 2-Hydroxy-5-(2-phenylethyl)benzoic acid CAS No. 92549-33-2

2-Hydroxy-5-(2-phenylethyl)benzoic acid

Cat. No.: B1440073
CAS No.: 92549-33-2
M. Wt: 242.27 g/mol
InChI Key: FDPUNEHVECXKLV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-phenylethyl)benzoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This solid compound features a salicylic acid backbone (a 2-hydroxybenzoic acid) substituted at the meta position with a 2-phenylethyl chain . The structure incorporates both a phenolic hydroxyl group and a carboxylic acid functional group, giving it distinct physicochemical properties, including a calculated LogP of 4.51, which suggests moderate lipophilicity . With two hydrogen bond donors and three hydrogen bond acceptors, it has a polar surface area of 58 Ų . Researchers value this compound as a versatile chemical building block for developing more complex molecules in medicinal chemistry and drug discovery. Its structure makes it a candidate for synthesizing novel compounds with potential bioactivity, particularly as a scaffold for probing enzyme interactions or modulating biological pathways. The compound is provided with high purity, available from multiple suppliers at specifications of 90% and 95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-hydroxy-5-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-9-8-12(10-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10,16H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPUNEHVECXKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92549-33-2
Record name 2-hydroxy-5-(2-phenylethyl)benzoic acid
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Preparation Methods

General Synthetic Strategy

The preparation of 2-Hydroxy-5-(2-phenylethyl)benzoic acid typically involves the following key steps:

  • Protection of reactive groups on the starting materials to prevent side reactions.
  • Condensation reaction between a protected intermediate and methyl 5-aminosalicylate.
  • Hydrolysis of the condensation product to yield the target acid.

This approach ensures controlled reactivity and high selectivity in product formation.

Protection Reaction

Objective: To protect the amino or hydroxyl groups on the intermediate compound to prevent undesired reactions during condensation.

Typical Reagents: Protection reagents include sulfonyl chlorides such as p-methylbenzenesulfonyl chloride, benzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, trifluoromethanesulfonyl chloride, or acetylating agents.

Conditions:

  • Temperature: 0 to 30 °C, preferably 20-25 °C.
  • Reaction time: Typically short, around 15 minutes to 1 hour.
  • Solvent: Commonly toluene or other inert organic solvents.

Outcome: Formation of a protected compound (Compound II) that is stable under subsequent reaction conditions.

Condensation Reaction

Objective: To couple the protected intermediate with methyl 5-aminosalicylate to form a methyl ester intermediate.

Reagents and Conditions:

Parameter Details
Reactants Protected compound II and methyl 5-aminosalicylate
Solvent Toluene
Base Triethylamine (to neutralize acid formed)
Temperature 80-100 °C
Reaction Time 12-14 hours
Molar Ratios Typically 1:1 to 1:1.05 (protected compound : methyl 5-aminosalicylate)
Work-up Layer separation with water, concentration under reduced pressure

Variations: Different protected intermediates (e.g., p-methylbenzenesulfonate, acetate, trifluoromethanesulfonate derivatives) have been used with slight variations in temperature and yield.

Yields and Purity:

Protected Intermediate Yield (%) HPLC Purity (%)
2-(4-trifluoromethyl)phenethyl p-methylbenzenesulfonate 86.3 99
2-(4-trifluoromethyl)phenethyl acetate 77 98.5
2-(4-trifluoromethyl)phenethyl trifluoromethanesulfonate 78.3 98.5

Note: Yields refer to the methyl ester intermediate hemisulfate form after crystallization and drying.

Hydrolysis Reaction

Objective: To convert the methyl ester intermediate into the free acid, this compound.

Conditions:

  • Hydrolysis is typically performed under acidic or basic conditions depending on the protecting groups and intermediates.
  • The reaction involves stirring the methyl ester with aqueous acid or base, followed by isolation of the acid product.
  • Crystallization and filtration steps are used to purify the final compound.

Alternative Synthetic Routes

While the above method focuses on protection-condensation-hydrolysis, other methods exist for related compounds such as 2-hydroxy-5-aminobenzoic acid, which can be relevant for analog synthesis:

  • Kolbe-Schmitt Reaction: Carboxylation of p-aminophenol or its salts under high temperature (180-220 °C) and pressure (1.0-3.0 MPa) in the presence of a catalytic carrier and solid alkali.
  • Reduction and Acidification: After carboxylation, reductive agents like sodium borohydride or sodium hydrosulfite are used, followed by acidification to precipitate the acid.

These methods, however, are more relevant to amine-substituted derivatives rather than the 2-phenylethyl substituted benzoic acid.

Summary Table of Preparation Method Parameters

Step Key Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC %) Notes
Protection p-methylbenzenesulfonyl chloride, toluene 20-25 ~15-60 min N/A N/A Protects amino/hydroxyl groups
Condensation Protected compound + methyl 5-aminosalicylate + triethylamine + toluene 80-100 12-14 hours 77-86.3 98.5-99 Formation of methyl ester intermediate hemisulfate
Hydrolysis Acid or base hydrolysis Variable Several hours N/A High Conversion to free acid

Research Findings and Optimization Notes

  • The choice of protecting group influences yield and purity; p-methylbenzenesulfonyl protection gives higher yields and purity.
  • Maintaining reaction temperatures within specified ranges (20-25 °C for protection; 80-100 °C for condensation) is critical for optimal results.
  • Triethylamine serves as an effective base to neutralize acids formed during condensation, improving reaction efficiency.
  • Crystallization from methanol with sulfuric acid aqueous solution enhances product purity and facilitates isolation.
  • The method is scalable and suitable for industrial production due to simplicity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-phenylethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Table 1: Structural Analogs of 2-Hydroxy-5-substituted Benzoic Acids

Compound Name Substituent at 5-position Synthesis Method Yield Key Application Reference
2-Hydroxy-5-(pyrazine-2-carbonyl hydrazono)hexyl Pyrazinamide hydrazone hexyl Friedel-Crafts acylation, coupling 62% Proposed antimycobacterial
2-Hydroxy-5-(4-nitrophenylsulfonamido) 4-Nitrophenylsulfonamido Sulfonamido coupling N/A Topoisomerase II inhibition
5-Methoxysalicylic acid Methoxy Natural isolation N/A Plant metabolite
2-Hydroxy-5-[2-(4-nitrophenyl)ethylamino] 4-Nitrophenylethylamino Amine coupling 50% Synthetic intermediate

Key Observations:

  • Synthetic Complexity: The pyrazinamide derivative (62% yield) employs Friedel-Crafts acylation and hydrazone coupling, whereas amine coupling (e.g., nitrophenylethylamino analog) yields 50% .
  • Substituent Impact: Bulky groups (e.g., pyrazinamide hydrazone) require multi-step synthesis, while simpler substituents (e.g., methoxy) are naturally occurring.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight pKa (Carboxylic/Phenolic) LogP (Estimated) Reference
2-Hydroxy-5-(pyrazine-2-carbonyl hydrazono)hexyl C₂₀H₂₁N₅O₄ 419.42 N/A ~2.5
5-Methoxysalicylic acid C₈H₈O₄ 168.15 2.3 (phenolic) ~1.5
HY-106408 (fluorinated) C₁₅H₈F₇NO₃ 383.22 N/A ~3.8

Key Trends:

  • Lipophilicity: Fluorinated and phenylethyl substituents increase LogP, enhancing membrane permeability.
  • Acidity: Phenolic protons (pKa ~2.3–2.5) remain acidic across analogs, aiding solubility in basic environments.

Biological Activity

2-Hydroxy-5-(2-phenylethyl)benzoic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a hydroxyl group and a phenylethyl substituent, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H14O3C_{15}H_{14}O_3. Its structural characteristics include:

  • A hydroxyl group (-OH) at the 2-position.
  • A phenylethyl group at the 5-position.

This specific arrangement is believed to influence its solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on its interaction with anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are commonly overexpressed in cancer cells. The results indicated that this compound could inhibit these proteins, promoting apoptosis in cancer cells.

Key Findings:

  • Binding Affinity: The compound showed a binding affinity (K_i) of approximately 100 nM to Mcl-1.
  • Cell Line Studies: In lymphoma cell lines, treatment with this compound resulted in significant cell death, indicating its potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action: Disruption of bacterial cell membranes.
  • Anticancer Mechanism: Inhibition of anti-apoptotic proteins (Mcl-1 and Bfl-1), leading to increased apoptosis.
  • Anti-inflammatory Action: Suppression of cytokine production.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results confirmed its potent activity against Gram-positive bacteria, highlighting its potential as a natural preservative or therapeutic agent.

Study 2: Cancer Cell Apoptosis

Another significant research effort focused on the compound's role in inducing apoptosis in cancer cells. The study utilized engineered lymphoma cell lines to demonstrate that treatment with the compound led to a substantial increase in apoptotic markers compared to untreated controls.

Q & A

Q. Basic

  • LC-MS : Confirms molecular weight (e.g., [M-H]⁻ peak at m/z 269.1) and purity (>98% by HPLC).
  • FTIR : Validates functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments and aromatic substitution.
    Stability under analysis conditions (e.g., DMSO-d6 vs. CDCl₃) must be verified to avoid degradation artifacts .

What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Q. Advanced

  • Catalyst optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce carbocation rearrangements.
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while mixed solvents (THF/MeOH/H₂O) enhance reaction homogeneity .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression and terminate at optimal conversion (~85–90%).

How should the compound be stored to prevent degradation, and what are the stability indicators?

Q. Basic

  • Storage : -20°C in airtight, amber vials under nitrogen to prevent oxidation.
  • Stability indicators : Discoloration (yellowing) or precipitation suggests hydrolysis or dimerization.
  • Re-test intervals : LCMS every 6 months to monitor purity degradation (<5% over 2 years at -20°C) .

What mechanistic insights exist for the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Predicts binding to hydrophobic pockets (e.g., enzyme active sites) via the phenylethyl moiety.
  • In vitro assays : Measure inhibition constants (Kᵢ) using fluorescence polarization or SPR (Surface Plasmon Resonance).
    Contradictory activity data across studies may arise from assay conditions (e.g., pH-dependent solubility). Validate with orthogonal methods like ITC (Isothermal Titration Calorimetry) .

How do substituents on the phenyl ring affect the compound’s physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂ at the 4-position): Increase acidity (pKa ~2.5 vs. 3.8 for parent compound) and reduce logP (lipophilicity).
  • Steric effects : Bulky substituents (e.g., -CF₃) hinder π-π stacking, altering crystallization behavior.
    Quantitative Structure-Property Relationship (QSPR) models correlate substituent Hammett constants (σ) with solubility and bioavailability .

What are the best practices for handling this compound to ensure laboratory safety?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
    Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with saline for 15 minutes) .

How can researchers validate contradictory bioactivity data across studies?

Q. Advanced

  • Standardize assay protocols : Control variables like DMSO concentration (<0.1% v/v) and cell passage number.
  • Use reference compounds : Include positive controls (e.g., known enzyme inhibitors) to calibrate activity thresholds.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

What computational tools are recommended for modeling the compound’s reactivity?

Q. Advanced

  • Gaussian or ORCA : For DFT calculations of transition states and reaction pathways.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility.
  • CHELPG charges : Accurately predict electrostatic interactions in docking studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(2-phenylethyl)benzoic acid
Reactant of Route 2
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2-Hydroxy-5-(2-phenylethyl)benzoic acid

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